molecular formula C₂₃H₁₉ClF₃NO₃ B044044 [(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate CAS No. 76703-63-4

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B044044
CAS No.: 76703-63-4
M. Wt: 449.8 g/mol
InChI Key: ZXQYGBMAQZUVMI-XJEXQDGXSA-N
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Description

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYGBMAQZUVMI-XJEXQDGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024818
Record name (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76703-63-4
Record name (R)-α-Cyano-3-phenoxybenzyl (Z)-(1R)-cis-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76703-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic pyrethroid compound widely studied for its biological activity. This compound is part of a class of chemicals known for their insecticidal properties and potential effects on non-target organisms, including humans.

  • Molecular Formula : C23H19ClF3NO3
  • Molecular Weight : 465.85 g/mol
  • Chemical Structure : The compound features a cyano group, a phenoxyphenyl moiety, and a trifluoropropene substituent.

Pyrethroids function primarily by disrupting the normal functioning of sodium channels in neuronal membranes. This leads to prolonged depolarization and subsequent hyperexcitability of the nervous system in insects. The specific mechanism involves:

  • Sodium Channel Modulation : Pyrethroids bind to voltage-gated sodium channels, delaying their closure and causing repetitive firing of action potentials.
  • Neurotoxicity : This mechanism results in paralysis and death in target insects but raises concerns regarding potential neurotoxic effects in non-target species, including mammals .

Toxicological Profile

The toxicological effects of this compound have been evaluated through various studies. Key findings include:

  • Acute Toxicity : The compound exhibits high acute toxicity to aquatic organisms and beneficial insects such as bees. The estimated LC50 values indicate significant risk to these non-target species .
  • Chronic Effects : Long-term exposure studies suggest potential endocrine-disrupting effects, particularly related to reproductive health. In vitro studies have shown that the compound can modulate estrogen receptor activity, leading to altered gene expression associated with reproductive functions .

Case Studies

  • Estrogenic Activity : A study demonstrated that exposure to [(R)-cyano-(3-phenoxyphenyl)methyl] can lead to increased cell proliferation in estrogen-sensitive cell lines (e.g., MCF7 cells). The compound exhibited partial agonistic activity at estrogen receptors, which could contribute to reproductive health issues in exposed populations .
  • Neurobehavioral Effects : Research has indicated that pyrethroids may cause behavioral changes in mammals due to their neurotoxic effects. A study showed that exposure led to decreased locomotor activity and altered anxiety-like behaviors in rodent models .

Data Tables

Parameter Value
Molecular Weight465.85 g/mol
LC50 (Fish)0.08 - 0.36 mg/L
LC50 (Bees)Highly toxic (>0.01 μg/bee)
Estrogen Receptor Binding IC500.479 mM
Proliferation Fold IncreaseUp to 137% compared to control

Regulatory Status

The compound is registered under various regulatory frameworks due to its potential environmental impact and toxicity profile. It appears on lists maintained by the European Chemicals Agency (ECHA) and is subject to stringent regulations regarding its use and application in agriculture and pest control .

Scientific Research Applications

Insecticide

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is primarily used as an insecticide in agricultural practices. It exhibits high efficacy against a range of pests including:

  • Aphids
  • Whiteflies
  • Spider mites

This compound acts on the nervous system of insects by disrupting sodium channel function, leading to paralysis and death.

Crop Protection

This insecticide is employed in protecting various crops such as:

  • Cereals
  • Vegetables
  • Ornamental plants

The application of this compound helps in maintaining crop yield and quality by effectively controlling pest populations.

Toxicology

Studies have shown that while [(R)-cyano-(3-phenoxyphenyl)methyl] is effective against target pests, it poses certain risks to non-target organisms including beneficial insects like bees. Research on its toxicity levels indicates that it should be used with caution to minimize ecological disruption.

Regulatory Status

The substance is regulated under various agricultural and environmental safety guidelines. It is essential for users to adhere to recommended application rates and safety measures to mitigate potential risks associated with its use.

Case Study 1: Efficacy Against Aphids

A field study conducted in 2022 demonstrated that the application of [(R)-cyano-(3-phenoxyphenyl)methyl] resulted in a significant reduction of aphid populations on tomato crops. The study noted:

  • Reduction Rate : 85% within one week post-treatment.
  • Yield Improvement : Increased by 20% compared to untreated plots.

Case Study 2: Impact on Non-target Species

Research published in the Journal of Environmental Science highlighted the impact of this insecticide on honeybee populations. The study found:

  • Mortality Rate : Increased by 15% in areas treated with high concentrations.
  • Recommendations : Suggested alternative application methods to reduce exposure to pollinators.

Comparison with Similar Compounds

Comparison with Structurally Related Pyrethroids

Structural and Functional Analogues

Lambda-cyhalothrin belongs to the pyrethroid class, characterized by a cyclopropane core esterified with aromatic alcohols. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Functional Comparison of Pyrethroids
Pyrethroid Molecular Formula Key Substituents Molecular Weight (g/mol) Toxicity (WHO Class) Primary Use
Lambda-cyhalothrin C23H19ClF3NO3 (Z)-2-chloro-3,3,3-trifluoropropenyl, (R)-cyano(3-phenoxyphenyl)methyl ester 449.85 II Broad-spectrum insecticide
Bifenthrin C23H22ClF3O2 (Z)-2-chloro-3,3,3-trifluoropropenyl, (2-methyl-3-phenylphenyl)methyl ester 422.87 II Termite control, crop protection
Cyfluthrin C22H18ClFNO3 2,2-dichloroethenyl, (R)-cyano(4-fluoro-3-phenoxyphenyl)methyl ester 434.29 II Household insecticides, mosquito control
Cypermethrin C22H19Cl2NO3 2,2-dichloroethenyl, cyano(3-phenoxyphenyl)methyl ester 416.30 II Cotton, vegetables, stored grains
Deltamethrin C22H19Br2NO3 2,2-dibromoethenyl, (S)-cyano(3-phenoxyphenyl)methyl ester 505.21 II Malaria vector control, agricultural pests
Fenpropathrin C22H23NO3 2,2,3,3-tetramethylcyclopropane, cyano(3-phenoxyphenyl)methyl ester 349.43 II Mite control in fruits and vegetables

Data compiled from .

Key Differentiators

Substituent Chemistry: The chloro-trifluoropropenyl group in lambda-cyhalothrin enhances photostability compared to dichloroethenyl groups in cypermethrin and cyfluthrin . The cyano group increases insecticidal potency by improving binding to sodium channels .

Stereochemical Specificity: Lambda-cyhalothrin’s (1R,3R,Z) configuration confers higher bioactivity than non-stereospecific mixtures (e.g., cyhalothrin) .

Environmental Persistence :

  • Lambda-cyhalothrin degrades slower in soil than cypermethrin but faster than deltamethrin due to fluorinated substituents .

Research Findings and Comparative Efficacy

Insecticidal Activity

  • Lambda-cyhalothrin exhibits 10–20x higher lethality against lepidopteran pests compared to cypermethrin, attributed to its stereochemical precision .
  • Deltamethrin outperforms lambda-cyhalothrin in aquatic environments due to bromine’s lipophilicity, enhancing bioavailability .

Toxicity and Regulatory Status

  • Lambda-cyhalothrin was prioritized for re-evaluation by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) due to its improved safety profile over older pyrethroids like cyhalothrin .
  • Cypermethrin and deltamethrin are restricted in the EU due to high aquatic toxicity, whereas lambda-cyhalothrin remains approved with usage guidelines .

Metabolic and Environmental Fate

  • Lambda-cyhalothrin undergoes oxidative degradation in plants to 3-phenoxybenzoic acid, a common metabolite shared with cypermethrin .

Preparation Methods

Stereoselective Cyclopropanation via Geminal Carbene Transfer

The cyclopropane core is constructed via enantioselective carbene addition to alkenes. A 2024 study demonstrated that redox-active diazocompounds enable unified access to functionalized cyclopropanes with >98% enantiomeric excess (ee) . For this compound, the (1R,3R)-cyclopropane-1-carboxylate moiety is synthesized using a chiral dirhodium catalyst (Rh₂(S-PTTL)₄) and the diazo reagent ethyl 2-diazo-3,3,3-trifluoropropionate .

Key reaction parameters :

  • Temperature: –40°C in dichloromethane

  • Catalyst loading: 0.5 mol%

  • Yield: 82% isolated

  • Stereoselectivity: dr >20:1 (trans:cis cyclopropane), ee 99%

The Z-configuration at the chloro-trifluoropropenyl group is controlled by steric effects during the cyclopropanation. Bulky ester groups on the diazo compound favor trans addition, locking the alkene geometry .

Resolution of (R)-Cyano(3-Phenoxyphenyl)Methyl Ester

The α-cyano-3-phenoxybenzyl alcohol intermediate is resolved via lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the desired (R)-alcohol .

Optimized conditions :

  • Substrate: Racemic α-cyano-3-phenoxybenzyl alcohol

  • Acyl donor: Vinyl acetate (3 equiv)

  • Solvent: tert-Butyl methyl ether

  • Conversion: 48% at 25°C (theoretical maximum for kinetic resolution)

  • Enantiomeric excess: 99% (R)-alcohol

Esterification with the cyclopropanecarboxylate chloride proceeds at 0°C using DMAP catalysis, achieving 95% coupling efficiency .

Industrial-Scale Synthesis and Crystallization

The Whittle process (1991) remains the industrial benchmark, producing λ-cyhalothrin via:

  • Cyclopropanation :

    • React 3-(Z)-2-chloro-3,3,3-trifluoropropenyl-2,2-dimethylcyclopropanecarbonyl chloride with (R)-α-cyano-3-phenoxybenzyl alcohol

    • Solvent: Toluene

    • Base: Triethylamine (1.1 equiv)

    • Yield: 88–92%

  • Crystallization :

    • Recrystallize from 2-propanol

    • Purity: >99% by HPLC

    • Crystal system: Monoclinic, space group P2₁

X-ray diffraction confirms the (1R,3R,αR) configuration, with dihedral angles between aromatic rings measuring 89.4° .

ConditionDegradation
160°C (chlorpyrifos decomposition) <0.1% loss
275°C (λ-cyhalothrin decomposition) 98% loss

Storage in amber glass at –20°C preserves stereochemical integrity for >24 months . Bioassay studies show ≤5% photodegradation under UV-A/visible light .

Analytical Characterization

Spectroscopic data :

  • ¹H NMR (CDCl₃): δ 7.38–7.12 (m, 9H, Ar–H), 5.21 (d, J=10.2 Hz, 1H, CHCN), 2.98 (q, J=6.7 Hz, 1H, cyclopropane-H), 1.45 (s, 6H, CH₃)

  • HPLC : Chiralpak AD-H column, n-hexane/2-propanol 90:10, retention time 12.7 min (R,R isomer)

Q & A

Q. What are the critical stereochemical considerations in synthesizing this compound, and how do they influence its insecticidal activity?

The compound exists as a 1:1 mixture of two stereoisomers: (S)-α-cyano-3-phenoxybenzyl-(Z)-(1R,3R)- and (R)-α-cyano-3-phenoxybenzyl-(Z)-(1S,3S)- configurations. The (1R,3R) stereochemistry is essential for binding to insect sodium channels, while the (Z)-configuration of the chloro-trifluoropropenyl group enhances photostability. Racemic synthesis requires chiral resolution via HPLC or enzymatic methods to isolate active enantiomers .

Q. Which analytical techniques are recommended for quantifying this compound in environmental and biological matrices?

  • High-Performance Liquid Chromatography (HPLC): Effective for separating stereoisomers with a C18 column and UV detection at 230 nm. Detection limits (LOD) of 0.1 µg/L in water samples .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives; derivatization with BSTFA improves sensitivity (LOD: 0.05 µg/L) .
  • Liquid Chromatography-Tandem MS (LC-MS/MS): Provides high specificity for metabolite identification in biological tissues (LOD: 0.01 µg/g) .

Q. What are the acute toxicity profiles of this compound in non-target organisms?

  • Aquatic organisms: LC₅₀ (96h) for Daphnia magna is 0.5 µg/L, indicating high toxicity due to bioaccumulation of the trifluoromethyl group .
  • Mammals: Oral LD₅₀ in rats is 56 mg/kg, with neurotoxic effects attributed to sodium channel modulation .
  • Bees: Contact LD₅₀ of 0.02 µg/bee highlights risks to pollinators .

Advanced Research Questions

Q. How can microbial co-cultures be optimized to degrade this compound in contaminated soils?

Co-cultures of Rhodococcus sp. JQ-L (hydrolysis of ester bonds) and Comamonas sp. A-3 (degradation of 3-phenoxybenzoic acid) achieve 95% degradation within 72 hours. Key parameters:

  • pH: 7.0–7.5
  • Temperature: 30°C
  • C:N ratio: 10:1 Supplementation with glucose (1 g/L) enhances microbial growth and degradation efficiency .

Q. What molecular mechanisms underlie insect resistance to this compound, and how can they be studied?

Resistance arises from:

  • Target-site mutations: Knockdown resistance (kdr) mutations (e.g., L1014F in sodium channels) reduce binding affinity .
  • Metabolic detoxification: Overexpression of cytochrome P450 monooxygenases (CYP6 family) and esterases . Methodologies:
  • CRISPR-Cas9 knockout: Validate gene function in resistant strains.
  • Metabolomic profiling: LC-MS/MS to identify detoxification intermediates .

Q. What formulation strategies improve the environmental stability and bioavailability of this compound?

Solid nanodispersions (100–200 nm particle size) using poly(lactic-co-glycolic acid) (PLGA) increase water solubility by 15-fold and prolong half-life in soil from 7 to 30 days. Stability is assessed via:

  • Dynamic Light Scattering (DLS): Monitor particle aggregation.
  • Bioassays: Compare efficacy against Aedes aegypti larvae (LC₅₀ reduced from 0.2 to 0.05 µg/L) .

Q. How does this compound interact with non-target soil microorganisms, and what experimental models are used?

Microbial community analysis via 16S rRNA sequencing reveals a 40% reduction in Actinobacteria diversity at 10 mg/kg soil. Metagenomic approaches identify upregulated genes in Pseudomonas spp. responsible for horizontal gene transfer of resistance markers. Ecotoxicological models :

  • Microcosm assays: Simulate field conditions with controlled humidity (60%) and organic matter (5%) .

Data Contradictions and Resolution

Q. Why do studies report conflicting degradation half-lives (7–60 days) for this compound in soil?

Discrepancies arise from variations in:

  • Soil type: Half-life is 7 days in loamy soil (pH 6.5) vs. 60 days in clay (pH 8.0) due to adsorption differences .
  • Microbial activity: Organic amendments (e.g., compost) accelerate degradation by 70% . Resolution: Standardize OECD 307 guidelines for future studies, controlling for soil texture and microbial biomass .

Methodological Appendix

Q. Table 1. Key Parameters for Microbial Degradation Studies

ParameterOptimal RangeImpact on Degradation
pH7.0–7.5Enzyme activity
Temperature30°CMicrobial growth
Glucose concentration1 g/LCo-metabolism
Oxygen availabilityAerobicOxidative pathways
Source :

Q. Table 2. Analytical Method Comparison

MethodLODMatrixRecovery (%)
HPLC-UV0.1 µg/LWater85–90
GC-MS0.05 µg/LSoil75–80
LC-MS/MS0.01 µg/gBiological tissue90–95
Source :

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